

Technical Guide: 2,5-Dibromo-4-nitropyridine

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Compound of Interest

Compound Name: 2,5-Dibromo-4-nitropyridine

CAS No.: 221241-31-2

Cat. No.: B1430769

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Core Scaffold for Regioselective Heterocyclic Functionalization

Executive Summary

2,5-Dibromo-4-nitropyridine (CAS: 221241-31-2) is a highly functionalized pyridine intermediate characterized by three distinct reactive handles: two bromine atoms at the C2 and C5 positions and a nitro group at the C4 position. Its electronic architecture creates a unique "reactivity gradient," allowing sequential and regioselective functionalization. This compound is a critical building block in the synthesis of kinase inhibitors, antiviral agents, and complex agrochemicals where precise substitution patterns are required.

Chemical Identity & Properties



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Electronic Structure Analysis

The reactivity of **2,5-dibromo-4-nitropyridine** is dictated by the interplay of the electron-withdrawing nitrogen atom and the nitro group:

- C2-Position (α -Br): Highly activated for Nucleophilic Aromatic Substitution () due to the adjacent ring nitrogen and the inductive effect of the C4-nitro group. Also the most reactive site for Pd-catalyzed cross-coupling (oxidative addition).
- C4-Position (Nitro): The nitro group acts as a "super-leaving group" in reactions with hard nucleophiles (e.g., alkoxides), driven by the relief of steric strain and electronic activation by the ring nitrogen.
- C5-Position (β -Br): The least reactive site. It is electronically deactivated relative to C2 but activated relative to a standard bromobenzene by the ortho-nitro group. It typically reacts last in sequential coupling strategies.

Synthetic Route Design

Direct nitration of 2,5-dibromopyridine is inefficient due to the strong deactivation by the two bromine atoms. The industrial standard and most reliable laboratory method involves an N-oxide activation strategy.

Pathway Logic

- N-Oxidation: Increases electron density at C4 (via resonance) to facilitate electrophilic attack, while simultaneously activating the ring for nitration.
- Nitration: Introduces the nitro group at the C4 position (para to the N-oxide oxygen).
- Deoxygenation: Restores the pyridine aromaticity and the specific reactivity profile of the free base.



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[1]

Experimental Protocols

Protocol A: Synthesis of 2,5-Dibromo-4-nitropyridine (N-Oxide Route)

Step 1: N-Oxidation

- Dissolve 2,5-dibromopyridine (10.0 g, 42.2 mmol) in Dichloromethane (DCM) (100 mL).
- Cool to 0 °C in an ice bath.
- Add m-CPBA (meta-chloroperoxybenzoic acid, 70%, 12.5 g, 50.6 mmol) portion-wise over 30 minutes.

- Warm to room temperature and stir for 16 hours. Monitor by TLC (the N-oxide is much more polar).
- Workup: Wash with saturated aqueous NaHCO_3 (3 x 50 mL) to remove m-chlorobenzoic acid. Dry organic layer over Na_2SO_4 , filter, and concentrate.
- Yield: ~90-95% of 2,5-dibromopyridine-N-oxide (White solid).

Step 2: Nitration

- Suspend 2,5-dibromopyridine-N-oxide (5.0 g) in Conc. H_2SO_4 (20 mL).
- Add Fuming HNO_3 (10 mL) dropwise at 0 °C.
- Heat the mixture to 90–100 °C for 4–6 hours. Caution: Exothermic reaction.
- Cool to room temperature and pour onto crushed ice (200 g).
- Neutralize carefully with solid Na_2CO_3 or conc. NH_4OH to pH 7-8.
- Extract with Ethyl Acetate (3 x 100 mL).
- Yield: ~60-75% of **2,5-dibromo-4-nitropyridine-N-oxide** (Yellow solid).

Step 3: Deoxygenation

- Dissolve **2,5-dibromo-4-nitropyridine-N-oxide** (3.0 g) in Chloroform (30 mL).
- Add Phosphorus Trichloride (PCl_3) (2.0 eq) dropwise at 0 °C.
- Reflux for 2–4 hours.
- Quench by pouring into ice water. Neutralize with NaHCO_3 .
- Extract with DCM, dry, and concentrate.
- Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexane/EtOAc).
- Final Product: **2,5-Dibromo-4-nitropyridine** (Pale yellow solid).

Protocol B: Regioselective (Displacement of C4-Nitro)

Objective: To introduce a nucleophile at C4 while retaining bromines.

- Dissolve **2,5-dibromo-4-nitropyridine** (1.0 eq) in dry THF or DMF.
- Add nucleophile (e.g., Benzylamine, 1.1 eq) and base (DIPEA, 1.5 eq).
- Stir at 0 °C to Room Temperature. Note: Heating may trigger C2-Br displacement.
- The C4-nitro group is displaced rapidly due to the high electrophilicity of the C4 position.

Reactivity & Regioselectivity Map

The compound offers three orthogonal handles.^[2] The order of reactivity is generally: Pd-Catalyzed Coupling: C2-Br > C5-Br >> C4-NO₂ (inert to coupling) Nucleophilic Substitution (): C4-NO₂ (with hard Nu) ≈ C2-Br (with soft Nu) > C5-Br



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Critical Regioselectivity Rules

- Suzuki-Miyaura Coupling: Under standard conditions (Pd(PPh₃)₄, Na₂CO₃), the C2-Br reacts first. The C5-Br requires higher temperatures or more active catalysts (e.g., Pd-XPhos).

- with Alkoxides: Reaction with NaOMe typically displaces the C4-Nitro group to give 2,5-dibromo-4-methoxypyridine.
- with Thiols: Reaction with NaSMe often displaces the C2-Br or C4-NO₂ depending on solvent polarity; careful optimization is required.

Safety & Handling (HSE)

- Explosion Hazard: Nitration reactions involves potential thermal runaways. The N-oxide nitration step must be temperature-controlled strictly.
- Toxicity: Halogenated nitropyridines are potential skin sensitizers and alkylating agents. Use double-gloving (Nitrile) and work in a fume hood.
- Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless reduction is intended, as uncontrolled exotherms may occur.

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